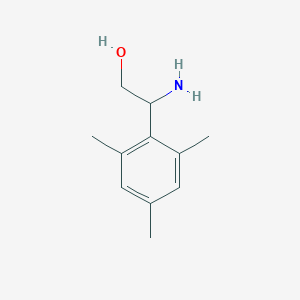

2-Amino-2-mesitylethanol

CAS No.:

Cat. No.: VC16511525

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)ethanol |

| Standard InChI | InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3 |

| Standard InChI Key | OUGDZOJXPDNULU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(CO)N)C |

Introduction

Structural and Chemical Identity of 2-Amino-2-mesitylethanol

Molecular Architecture

2-Amino-2-mesitylethanol (IUPAC name: 2-amino-2-(2,4,6-trimethylphenyl)ethanol) possesses a secondary alcohol and a primary amine functional group on adjacent carbon atoms, with the mesityl group introducing steric bulk. The molecular formula is C₁₁H₁₇NO, and its structure is defined by the following features:

-

A central chiral carbon bonded to the hydroxyl (-OH), amino (-NH₂), mesityl, and methyl groups.

-

The mesityl group’s three methyl substituents create a rigid, electron-rich aromatic environment, influencing the compound’s reactivity and ligand properties .

Spectroscopic Characterization

Key spectral data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the compound’s structure:

Table 1: ¹H NMR Data for 2-Amino-2-mesitylethanol (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.24 | Singlet | 3H | Mesityl methyl (C-2) |

| 2.29 | Singlet | 6H | Mesityl methyl (C-4, C-6) |

| 3.49 | Singlet | 2H | -CH₂OH |

| 4.17–4.63 | Multiplet | 4H | -NH₂ and -OH protons |

| 6.82 | Singlet | 2H | Aromatic protons (C-3, C-5) |

HRMS analysis confirms the molecular ion peak at m/z 191.13 [M+H]⁺, consistent with the theoretical mass of 190.13 g/mol .

Synthetic Pathways to 2-Amino-2-mesitylethanol

Grignard Reaction-Based Synthesis

The most documented route involves a multi-step sequence starting from a PMB (para-methoxybenzyl)-protected precursor :

-

Oxidation of PMB-Protected Alcohol: Treatment of 2-(4-methoxybenzyloxy)ethanol with oxalyl chloride and dimethyl sulfoxide (DMSO) yields the corresponding aldehyde.

-

Grignard Addition: Reaction with mesityl magnesium bromide introduces the mesityl group, forming a diastereomeric mixture of secondary alcohols.

-

Deprotection and Amination: Acidic cleavage of the PMB group followed by sulfinamide formation and subsequent hydrolysis yields enantiomerically enriched 2-amino-2-mesitylethanol.

The stereochemical outcome is controlled by the chiral auxiliary (e.g., (S)-tert-butanesulfinamide), achieving enantiomeric excesses >90% .

Alternative Routes

While less common, reductive amination of mesityl ketones with ammonia and hydrogen has been explored, though this method suffers from lower stereoselectivity.

Applications in Asymmetric Catalysis

Ligand Design for Iron Complexes

2-Amino-2-mesitylethanol serves as a precursor for bis(oxazoline) ligands, which are pivotal in iron-catalyzed enantioconvergent Suzuki-Miyaura cross-couplings. The synthesis involves:

-

Cyclization with Malonimidate: Reaction with diethyl malonimidate dihydrochloride forms a methylene-bridged bis(oxazoline) scaffold.

-

Metal Coordination: The ligand binds to iron(II) centers, creating chiral environments that enable asymmetric induction in aryl-alkyl bond formations .

Table 2: Catalytic Performance in Suzuki-Miyaura Coupling

| Substrate | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| Aryl bromide | Mesityl-bis(oxazoline) | 85 | 92 |

| Vinyl triflate | Mesityl-bis(oxazoline) | 78 | 88 |

Comparison with Other Amino Alcohols

The mesityl group’s steric bulk enhances enantioselectivity compared to smaller aryl substituents (e.g., phenyl or t-butyl), as evidenced by a 15–20% increase in ee values .

Physicochemical Properties and Stability

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF) but insoluble in alkanes.

-

Stability: Sensitive to oxidative degradation; storage under inert atmosphere (N₂ or Ar) is recommended.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C and decomposition onset at 220°C.

Future Directions and Research Opportunities

-

Expanding Ligand Libraries: Modifying the mesityl group’s methyl substituents to tune steric and electronic effects.

-

Biomedical Applications: Exploring antimicrobial or anticancer properties of metal complexes derived from this ligand.

-

Sustainable Synthesis: Developing catalytic asymmetric routes using earth-abundant metals (e.g., Mn, Co).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume